

Structure Elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde: A Technical Guide

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Compound of Interest		
Compound Name:	Indan-5-carbaldehyde	
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This technical guide provides a comprehensive overview of the structure elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde, a valuable intermediate in organic synthesis. This document details the key physicochemical properties, a proposed synthetic pathway, and the expected spectroscopic data for the unambiguous identification of this compound.

Physicochemical Properties

2,3-dihydro-1H-indene-5-carbaldehyde, also known as 5-indancarboxaldehyde, is a derivative of indane, featuring a formyl group at the 5-position of the aromatic ring. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Molecular Formula	C10H10O	[1][2]
Molar Mass	146.19 g/mol	[1][2]
CAS Number	30084-91-4	[2]
Appearance	Colorless to pale yellow liquid	[3]
Boiling Point	146.0-147.5 °C (at 29 Torr)	[2]
Melting Point	255-257 °C	[2]
Density	1.122 ± 0.06 g/cm³ (Predicted)	[2]

Synthesis via Vilsmeier-Haack Reaction

A common and effective method for the formylation of electron-rich aromatic compounds such as 2,3-dihydro-1H-indene (indane) is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).

Proposed Experimental Protocol

The following protocol is a generalized procedure for the Vilsmeier-Haack formylation of an electron-rich aromatic substrate and can be adapted for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

- Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (1.2 equivalents) to 0 °C in an ice bath.
- Slowly add phosphoryl chloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF with constant stirring.
- After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure the complete formation of the Vilsmeier reagent.

Foundational & Exploratory





- Formylation: Dissolve 2,3-dihydro-1H-indene (1.0 equivalent) in a minimal amount of an inert solvent such as dichloromethane (DCM).
- Add the solution of indane dropwise to the prepared Vilsmeier reagent.
- Heat the reaction mixture to 60-70 °C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of crushed ice.
- Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether) three times.
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure 2,3-dihydro-1H-indene-5-carbaldehyde.

Diagram of the Vilsmeier-Haack Reaction Workflow:





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Caption: Workflow for the synthesis of 2,3-dihydro-1H-indene-5-carbaldehyde.

Spectroscopic Characterization

The structure of the synthesized 2,3-dihydro-1H-indene-5-carbaldehyde can be confirmed by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic, aldehydic, and aliphatic protons.

- Aldehydic Proton: A singlet in the region of 9.8-10.0 ppm.
- Aromatic Protons: The aromatic region (7.0-7.8 ppm) should display a pattern corresponding
 to a 1,2,4-trisubstituted benzene ring. One proton will likely appear as a singlet or a narrow
 doublet, while the other two will show ortho- and meta-coupling.



Aliphatic Protons: The protons of the five-membered ring will appear in the upfield region.
 The two benzylic methylene groups (at C1 and C3) are expected to be triplets around 2.9-3.1 ppm, and the central methylene group (at C2) should be a quintet or multiplet around 2.0-2.2 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

- Carbonyl Carbon: A signal in the downfield region, typically around 190-195 ppm.
- Aromatic Carbons: Six signals are expected in the aromatic region (120-150 ppm), with the carbon attached to the aldehyde group being the most downfield among them.
- Aliphatic Carbons: Three signals corresponding to the methylene carbons of the indane moiety will be observed in the upfield region (25-35 ppm).

Predicted NMR Data:

¹ H NMR	Predicted Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Aldehydic H	~9.9	S	1H	-CHO
Aromatic H	~7.7	d	1H	H-6
Aromatic H	~7.6	S	1H	H-4
Aromatic H	~7.3	d	1H	H-7
Aliphatic H	~2.9	t	4H	H-1, H-3
Aliphatic H	~2.1	р	2H	H-2



¹³ C NMR	Predicted Chemical Shift (ppm)	Assignment
Carbonyl C	~192	C=O
Aromatic C	~150	C-5
Aromatic C	~145	C-3a
Aromatic C	~135	C-7a
Aromatic C	~130	C-6
Aromatic C	~127	C-4
Aromatic C	~125	C-7
Aliphatic C	~33	C-1, C-3
Aliphatic C	~25	C-2

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

- C=O Stretch (Aldehyde): A strong absorption band in the region of 1690-1715 cm⁻¹.
- C-H Stretch (Aldehyde): Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.
- C-H Stretch (Aromatic): Absorption bands above 3000 cm⁻¹.
- C-H Stretch (Aliphatic): Absorption bands below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Several bands in the region of 1450-1600 cm⁻¹.

Expected IR Data:



Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2950	Medium	Aliphatic C-H Stretch
~2820, ~2720	Weak	Aldehydic C-H Stretch
~1700	Strong	Aldehydic C=O Stretch
~1600, ~1480	Medium-Strong	Aromatic C=C Stretch

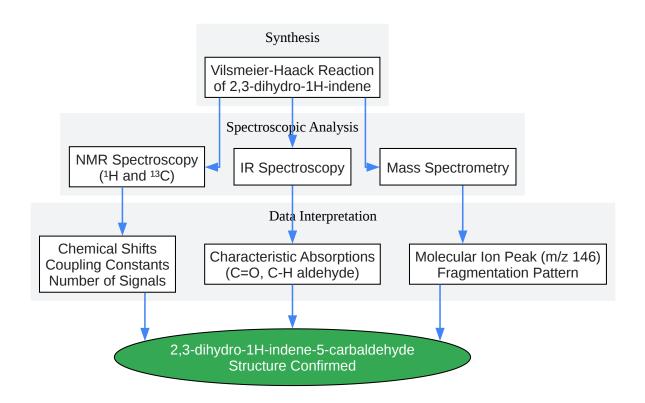
Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

- Molecular Ion (M^+) : A prominent peak at m/z = 146.
- Fragmentation: A significant fragment at m/z = 145, corresponding to the loss of a hydrogen atom from the aldehyde group, is expected. Another characteristic fragment at m/z = 117, resulting from the loss of the formyl group (-CHO), may also be observed.

Diagram of the Structure Elucidation Logic:





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Caption: Logical workflow for the synthesis and structural confirmation.

Conclusion

The structural elucidation of 2,3-dihydro-1H-indene-5-carbaldehyde is achieved through a combination of a reliable synthetic method, such as the Vilsmeier-Haack reaction, and comprehensive spectroscopic analysis. The expected data from ¹H NMR, ¹³C NMR, IR, and mass spectrometry provide a unique fingerprint for the molecule, allowing for its unambiguous identification. This guide serves as a valuable resource for researchers in the fields of organic synthesis and drug development who may utilize this compound as a key building block.



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